N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide
Description
N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a benzyl group, a cyclopropyl group, and a methylsulfamoyl group
Properties
IUPAC Name |
N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-23(20,21)15-9-13(11-22-15)16(19)18(14-7-8-14)10-12-5-3-2-4-6-12/h2-6,9,11,14,17H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSJSCQGIWSKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CO1)C(=O)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the carboxamide group through an amide coupling reaction. The benzyl and cyclopropyl groups can be introduced via alkylation reactions, while the methylsulfamoyl group can be added through sulfonamide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions that can be performed in large reactors.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl and cyclopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can yield amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-2-carboxamide: Similar structure but with the carboxamide group at a different position on the furan ring.
N-benzyl-N-cyclopropyl-5-(ethylsulfamoyl)furan-3-carboxamide: Similar structure but with an ethylsulfamoyl group instead of a methylsulfamoyl group.
Uniqueness
N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide is unique due to the specific combination of substituents on the furan ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
